molecular formula C7H9BrN2O2S B13580883 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

Cat. No.: B13580883
M. Wt: 265.13 g/mol
InChI Key: BKVJBWRDHTZXBQ-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[2,1-b]Thiazole Research

The exploration of imidazo[2,1-b]thiazoles began in the mid-20th century, with early syntheses focusing on their utility as dye intermediates and agrochemicals. A pivotal shift occurred in the 1980s when researchers recognized their potential in medicinal chemistry. Initial studies demonstrated antiparasitic and antimicrobial properties, which spurred interest in structural derivatization.

The introduction of acetic acid substituents, as seen in 2-{5H,6H-imidazo[2,1-b]thiazol-2-yl}acetic acid hydrobromide, emerged in the late 1990s as part of efforts to enhance solubility and bioactivity. Early synthetic routes often involved cyclocondensation of aminothiazoles with α-haloketones, followed by functionalization at the C-2 position. A landmark 2007 study by Abdel-Aziz et al. demonstrated that methyl sulfonyl derivatives of imidazo[2,1-b]thiazoles exhibited potent cyclooxygenase-2 (COX-2) inhibition, highlighting the scaffold’s adaptability for targeting enzyme isoforms.

Table 1: Key Milestones in Imidazo[2,1-b]Thiazole Research

Year Development Significance
1985 First antimicrobial activity reported Validated biological potential
1998 Acetic acid derivatives synthesized Improved pharmacokinetic properties
2007 COX-2 selective inhibitors identified Expanded therapeutic applications
2022 Antimycobacterial hybrids developed Addressed drug-resistant tuberculosis

Academic Significance and Research Relevance

The academic value of 2-{5H,6H-imidazo[2,1-b]thiazol-2-yl}acetic acid hydrobromide lies in its dual role as a chemical probe and therapeutic candidate. Structurally, the acetic acid group facilitates hydrogen bonding with biological targets, while the hydrobromide salt enhances crystallinity for X-ray studies.

Recent investigations have highlighted its relevance across multiple disciplines:

  • Oncology : Derivatives inhibit carbonic anhydrase isoforms (e.g., hCA II with K~i~ = 57.7–98.2 µM), offering insights into tumor microenvironment modulation.
  • Infectious Diseases : Hybrid analogs exhibit sub-µg/mL MIC values against Mycobacterium tuberculosis, outperforming first-line drugs like isoniazid.
  • Enzymology : The compound’s scaffold serves as a template for designing isoform-selective enzyme inhibitors, particularly for COX-2 (IC~50~ = 0.08 µM).

These applications underscore its utility in validating drug targets and elucidating structure-activity relationships (SAR).

Current Research Landscape and Knowledge Gaps

The current imidazo[2,1-b]thiazole research paradigm emphasizes molecular hybridization and computational modeling. A 2023 review identified 14 major journals publishing on this scaffold, with ChemistrySelect (14.29%) and European Journal of Medicinal Chemistry (7.14%) leading the field.

Table 2: Recent Studies on Imidazo[2,1-b]Thiazole Derivatives (2020–2025)

Study Focus Key Finding Source
Carbonic Anhydrase Inhibition Selective hCA II inhibition (K~i~ = 57.7 µM)
Antimycobacterial Activity Hybrid 7b (MIC = 0.98 µg/mL vs. M. tuberculosis)
COX-2 Selectivity Compound 6a (IC~50~ = 0.08 µM, SI = 313.7)

Despite progress, critical gaps persist:

  • Mechanistic Elucidation : Few studies characterize the exact binding interactions of acetic acid derivatives with biological targets.
  • In Vivo Validation : Most data derive from in vitro assays; pharmacokinetic and toxicity profiles remain underexplored.
  • Synthetic Optimization : Current routes yield moderate efficiencies (45–60%), necessitating greener methodologies.

Addressing these challenges will require interdisciplinary collaboration, leveraging advances in cryo-EM for structural biology and machine learning for SAR prediction.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrobromide

InChI

InChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H

InChI Key

BKVJBWRDHTZXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(SC2=N1)CC(=O)O.Br

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide with structurally or functionally related compounds, highlighting differences in molecular features, physicochemical properties, and reported activities.

Compound Name Molecular Formula Molecular Weight Melting Point Key Structural Features Reported Activities
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide (Target) C₇H₉BrN₂O₂S 265.13 Not reported Imidazo[2,1-b][1,3]thiazole core, acetic acid group at 2-position, hydrobromide salt Not explicitly reported; inferred potential for kinase modulation
Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate hydrochloride C₉H₁₃ClN₂O₂S 248.73 Not reported Ethyl ester at 3-position, hydrochloride salt Not reported; ester form suggests improved lipophilicity for membrane permeability
5-Bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (10c) C₂₂H₁₅BrN₄O₂S 511.35 327°C Imidazo[2,1-b][1,3,4]thiadiazole core, bromo and indole substituents Therapeutic potential in focal adhesion targeting
Levamisole C₁₁H₁₂N₂S 204.29 60–62°C Imidazo[2,1-b]thiazole core, phenyl substituent, levorotatory configuration Antiparasitic (anthelmintic), immunomodulatory
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid C₇H₈N₂O₂S 184.22 Not reported Parent acid of the target compound, lacks hydrobromide salt Discontinued due to stability or synthesis challenges

Key Observations:

Structural Variations :

  • The target compound and levamisole share the imidazo[2,1-b]thiazole core but differ in substituents. Levamisole’s phenyl group contrasts with the acetic acid moiety in the target, impacting receptor binding and solubility .
  • Compound 10c incorporates a larger heterocyclic system (imidazo[2,1-b][1,3,4]thiadiazole) and aromatic substituents, contributing to its higher molecular weight and melting point .

Salt Forms :

  • The hydrochloride salt of the ethyl ester derivative (C₉H₁₃ClN₂O₂S ) exhibits lower molecular weight compared to the hydrobromide salt of the target, influencing solubility and crystallization behavior .

Biological Activity: Levamisole is clinically validated for antiparasitic use, while the target compound’s activity remains speculative. Compound 10c and related derivatives from were synthesized for focal adhesion studies, indicating a niche in oncological research .

Stability and Commercial Availability :

  • The parent acid (C₇H₈N₂O₂S ) was discontinued by suppliers, possibly due to synthesis complexity or stability issues, whereas the hydrobromide salt remains under investigation .

Biological Activity

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole-thiazole ring structure, which is known to impart various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 2-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrobromide
  • CAS Number: 2648982-52-7
  • Molecular Formula: C7H8N2O2S·Br
  • Molecular Weight: 265.13 g/mol
  • Purity: 95%

The biological activity of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may affect the activity of protein kinases that are critical in cancer cell signaling .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antitumor Activity : Research has indicated that derivatives of imidazole-thiazole compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This is linked to the modulation of cell cycle regulators .

Biological Activity Data

Biological ActivityObserved EffectReference
Enzyme InhibitionReduced kinase activity in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduced apoptosis in glioma cell lines

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various imidazole-thiazole derivatives on glioma cell lines. The results showed that compounds similar to 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide exhibited significant cytotoxicity with GI50 values below 10 μM in sensitive cell lines .
  • Antimicrobial Activity : In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide?

The compound can be synthesized via cyclocondensation reactions. A common method involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a carboxylic acid/aldehyde component in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . For brominated derivatives, bromination using N-bromosuccinimide (NBS) is employed post-cyclization . Ethanol or DMF mixtures are typical solvents for recrystallization to ensure purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on spectral and analytical

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups at δ 2.5–4.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo-thiadiazole derivatives .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S, and Br content .

Q. What solvents and catalysts are optimal for synthesizing imidazo-thiazole derivatives?

Acetic acid is widely used as both solvent and catalyst for cyclocondensation due to its ability to protonate intermediates and stabilize charges . For bromination, polar aprotic solvents (e.g., DMF) enhance NBS reactivity . Piperidine or sodium acetate often act as catalysts in Knoevenagel or Schiff base formations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for imidazo-thiazole derivatives under varying conditions?

Yield discrepancies may arise from competing side reactions (e.g., over-bromination, ring-opening). Systematic optimization includes:

  • Temperature control : Lower temperatures (e.g., 60–80°C) minimize decomposition during bromination .
  • Stoichiometric adjustments : Excess aldehyde (1.1 eq.) improves imine formation in cyclocondensation .
  • Real-time monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation .

Q. What strategies improve the cytotoxic selectivity of this compound against cancer vs. normal cells?

Structure-activity relationship (SAR) studies guide modifications:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance DNA intercalation, while bulky aryl groups reduce off-target binding .
  • Cell line profiling : Test against diverse cancer types (e.g., gastric NUGC, liver HA22T) and normal fibroblasts (WI-38) to identify selective analogs .
  • Combination therapies : Pair with CHS-828 (a known antitumor agent) to assess synergistic effects .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes based on structural homology to active compounds (e.g., SKF-86002, a known kinase inhibitor) .
  • Docking protocols : Use AutoDock Vina with flexible ligand settings to account for imidazo-thiazole ring flexibility .
  • Validation : Compare predicted poses with crystallographic data from related complexes (e.g., 9c and 9g analogs in ) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

  • Racemization : Minimize prolonged heating during reflux; use chiral catalysts (e.g., L-proline derivatives) in asymmetric syntheses .
  • Purification : Employ chiral chromatography or recrystallization with enantiopure co-solvents .
  • Process control : Implement inline PAT (Process Analytical Technology) to monitor critical quality attributes (CQAs) like optical rotation .

Methodological Considerations

Q. How should researchers design assays to evaluate the stability of this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC quantification .
  • Metabolic stability : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation .
  • Plasma stability : Test in human plasma (37°C, 1–6 hours) to simulate in vivo conditions .

Q. What analytical techniques are essential for characterizing degradation products?

  • LC-MS/MS : Identifies fragmentation patterns and adducts (e.g., demethylation or oxidation products) .
  • HPLC-DAD : Detects UV-active impurities with λmax ~250–300 nm (imidazo-thiazole chromophore) .
  • NMR kinetics : Tracks time-dependent degradation in D2O or PBS .

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